(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane
Overview
Description
(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is an organosilane compound characterized by its unique fluorinated alkyl chain. This compound is known for its hydrophobic and oleophobic properties, making it valuable in various industrial applications. Its molecular formula is C8H7F13Si, and it is often used as a chemical intermediate in the synthesis of other fluorinated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane typically involves the reaction of a fluorinated alcohol with a chlorosilane. For example, 1H,1H,2H,2H-perfluorooctanol can react with trichlorosilane under anhydrous conditions to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to ensure the purity and yield of the product. The process often includes distillation and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrogen chloride.
Condensation: Forms siloxane bonds when reacting with other silanes.
Substitution: Can undergo nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the presence of a catalyst.
Condensation: Other silanes or silanols under acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Silanols and hydrogen chloride.
Condensation: Siloxane polymers.
Substitution: Substituted silanes.
Scientific Research Applications
(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane involves its ability to form strong bonds with surfaces, creating a hydrophobic and oleophobic layer. This is achieved through the formation of siloxane bonds with surface hydroxyl groups, resulting in a stable and durable coating. The fluorinated alkyl chain provides low surface energy, which contributes to its non-stick properties .
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- 1H,1H,2H,2H-Perfluorooctyltrichlorosilane
- Dichloro (methyl) (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Comparison: (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is unique due to its specific fluorinated alkyl chain length and the presence of a silane group, which allows it to form strong bonds with various surfaces. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it versatile for different applications .
Properties
InChI |
InChI=1S/C8H4F13Si/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2 | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQAYXRZKLHBCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F13Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895240 | |
Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
469904-32-3 | |
Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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